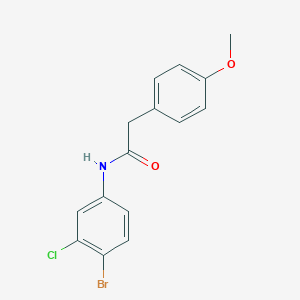![molecular formula C16H18N2O3S2 B325033 N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B325033.png)
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C16H18N2O3S2 and a molecular weight of 350.45572 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a thiophene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide involves several steps. One common synthetic route includes the reaction of 4-(1-piperidinylsulfonyl)aniline with 2-thiophenecarboxylic acid chloride under appropriate conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Applications De Recherche Scientifique
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide can be compared with similar compounds such as N-[4-(1-piperidinylsulfonyl)phenyl]acetamide and N-[4-(1-piperidinylsulfonyl)phenyl]thiourea. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has an acetamide group instead of a thiophene ring, which affects its reactivity and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it valuable for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help further explore its applications and develop new compounds with similar or enhanced properties.
Propriétés
Formule moléculaire |
C16H18N2O3S2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-(4-piperidin-1-ylsulfonylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(15-5-4-12-22-15)17-13-6-8-14(9-7-13)23(20,21)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19) |
Clé InChI |
ISFVSKCFWWUKHS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[acetyl(methyl)amino]phenyl}-3-iodo-4-methoxybenzamide](/img/structure/B324951.png)





![N-[4-(acetylamino)phenyl]-3-iodo-4-methoxybenzamide](/img/structure/B324962.png)
![1,4-Bis[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B324963.png)
![N,N'-1,5-naphthalenediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B324964.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B324966.png)
![2-(4-methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B324967.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B324974.png)
